9-(4-(3-甲氧基苯基)哌嗪-1-甲酰)-3,4-二氢-[1,3]噻嗪并[2,3-b]喹唑-6(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one” is a complex organic molecule. It has a molecular formula of C23H24N4O3S and a molecular weight of 436.53. The compound was synthesized and characterized using spectroscopic techniques .
Synthesis Analysis
The compound was synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Molecular Structure Analysis
The geometric parameters and spectroscopic data obtained from the DFT calculations were in high agreement with the experimental results . The HOMO-LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Chemical Reactions Analysis
The synthesized structure has low reactivity and a tendency to be stable . The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .Physical And Chemical Properties Analysis
The compound has very good nonlinear optical properties . The first hyperpolarizability value was calculated to be 25 times (9.27 × 10–30 esu) greater than that of the urea used for comparison .科学研究应用
药理活性
9-(4-(3-甲氧基苯基)哌嗪-1-羰基)-3,4-二氢-[1,3]噻嗪并[2,3-b]喹唑啉-6(2H)-酮及其衍生物已被研究用于各种药理活性。这些包括:
- 抗高血压活性:某些衍生物,如甲基6-氧代-3,4-二氢-2H,6H-[1,3]噻嗪并[2,3-6]喹唑啉-2-羧酸酯,表现出抗高血压特性 (Ivachtchenko、Kovalenko 和 Drushlyak,2002 年)。
- α1-肾上腺素受体拮抗剂:某些喹唑啉衍生物,如2-苄基硫代-3-[2-[4-(2-甲氧基苯基)哌嗪基]乙基]-4(3H)-喹唑啉酮,已显示出有效的α1-肾上腺素受体拮抗特性和抗高血压作用 (Yen 等,1996 年)。
- 抗肿瘤和抗病毒活性:某些喹唑啉衍生物已表现出广谱抗肿瘤活性和中度的抗 HIV-1 效力 (El-Sherbeny、Gineinah、Nasr 和 El-Shafeih,2003 年)。
- 抗菌活性:喹唑啉衍生物已被证明具有抗菌特性,其中一些化合物对各种微生物表现出显着的活性 (Gupta 和 Chaudhary,2012 年)。
合成和表征
该化合物及其衍生物的合成和表征对于探索其潜在应用至关重要:
- 合成技术:各种合成技术,如铜催化的串联反应,已被用于创建新的喹唑啉衍生物 (Abele、Popelis 和 Višnevska,2012 年)。
- 衍生物形成:噻唑并[2,3-b]苯并[h]喹唑啉和噻嗪并[2,3-b]苯并-[h]喹唑啉等衍生物的形成已通过各种化学反应实现,促进了该化合物应用的多样性 (Gupta 和 Chaudhary,2012 年)。
生物学评价
该化合物及其衍生物已进行各种生物学评价,以确定其在不同应用中的功效:
- 镇痛和抗炎活性:某些衍生物已被研究其镇痛和抗炎活性,显示出作为治疗剂的潜力 (Alagarsamy 等,2011 年)。
- 抗高血压作用:某些喹唑啉衍生物的抗高血压作用已得到评估,表明它们在治疗高血压中的潜在用途 (Russell 等,1988 年)。
未来方向
属性
IUPAC Name |
9-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-18-5-2-4-17(15-18)25-9-11-26(12-10-25)21(28)16-6-7-19-20(14-16)24-23-27(22(19)29)8-3-13-31-23/h2,4-7,14-15H,3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMQJAJBGKBKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCCSC5=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。